molecular formula C31H29NO9 B11990417 Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate

Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate

Cat. No.: B11990417
M. Wt: 559.6 g/mol
InChI Key: GUIXLSFKHXPFFO-DEOSSOPVSA-N
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Description

Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate is a complex organic compound with the molecular formula C31H29NO9 and a molecular weight of 559.578 g/mol This compound is notable for its unique structure, which includes a chromen-4-one core, a benzoate ester, and a tert-butoxycarbonyl-protected amino acid moiety

Preparation Methods

The synthesis of Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate can undergo various chemical reactions, including:

Common reagents for these reactions include acids, bases, oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).

Scientific Research Applications

Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate involves its interaction with specific molecular targets. The chromen-4-one core can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butoxycarbonyl-protected amino acid moiety can be deprotected under physiological conditions, allowing the compound to interact with biological targets more effectively .

Comparison with Similar Compounds

Methyl 4-{[7-({(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropanoyl}oxy)-4-oxo-4H-chromen-3-YL]oxy}benzoate can be compared to similar compounds such as:

The uniqueness of this compound lies in its combination of a chromen-4-one core with a tert-butoxycarbonyl-protected amino acid, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C31H29NO9

Molecular Weight

559.6 g/mol

IUPAC Name

methyl 4-[7-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C31H29NO9/c1-31(2,3)41-30(36)32-24(16-19-8-6-5-7-9-19)29(35)40-22-14-15-23-25(17-22)38-18-26(27(23)33)39-21-12-10-20(11-13-21)28(34)37-4/h5-15,17-18,24H,16H2,1-4H3,(H,32,36)/t24-/m0/s1

InChI Key

GUIXLSFKHXPFFO-DEOSSOPVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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